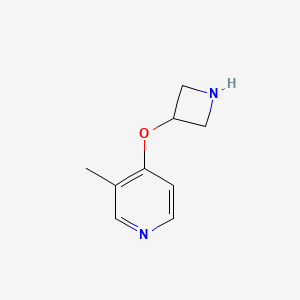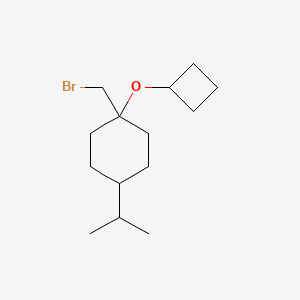
1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane is an organic compound characterized by its unique structure, which includes a bromomethyl group, a cyclobutoxy group, and an isopropyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing bromine or other brominating agents. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The cyclobutoxy and isopropyl groups can undergo addition reactions with various reagents
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group attached to an aromatic ring.
1-Bromohexane: Shares the bromomethyl functional group but differs in the aliphatic chain structure.
(Bromomethyl)benzene: Another compound with a bromomethyl group, but attached to a benzene ring .
Uniqueness: 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane is unique due to its combination of a cyclobutoxy group and an isopropyl group attached to a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H25BrO |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclobutyloxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-11(2)12-6-8-14(10-15,9-7-12)16-13-4-3-5-13/h11-13H,3-10H2,1-2H3 |
Clave InChI |
JOFJUHXEHLFKEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)(CBr)OC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


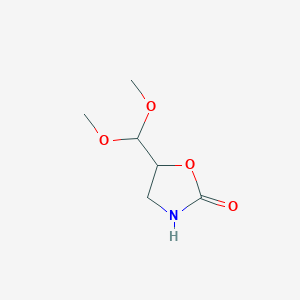

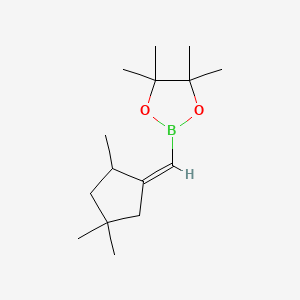

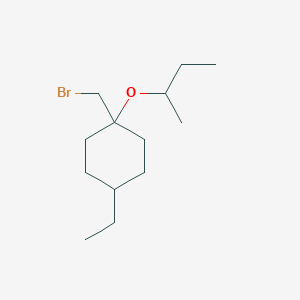
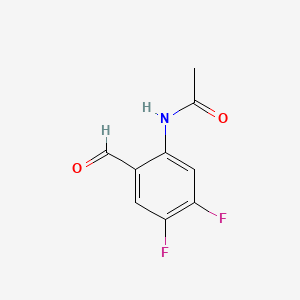
![1H-Pyrazole-5-carboxaMide, 3-broMo-N-[4-cyano-2-Methyl-6-[(MethylaMino)carbonyl]phenyl]-1-(3,5-dichloro-2-pyridinyl)-](/img/structure/B13627559.png)
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
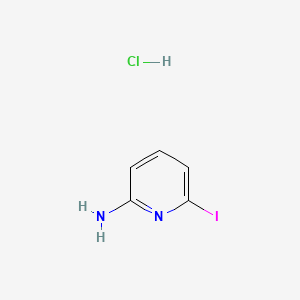
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
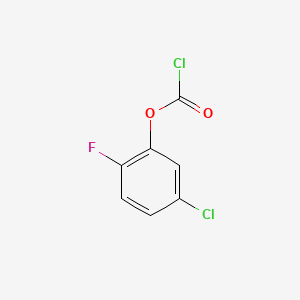
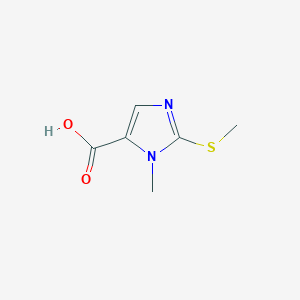
![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
